molecular formula C11H8ClN5O B2424237 2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one CAS No. 857524-98-2

2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one

Cat. No.: B2424237
CAS No.: 857524-98-2
M. Wt: 261.67
InChI Key: PMHNHEHJMVYTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one is a heterocyclic compound that belongs to the purine family This compound is characterized by the presence of an amino group at the second position, a chlorophenyl group at the eighth position, and a purin-6-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorinated aromatic compound with a suitable nucleophile.

    Amination: The amino group is introduced through an amination reaction, which can be achieved using ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced forms of the compound. These products can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of drugs for treating various diseases, including cancer and viral infections.

    Biological Studies: Researchers use this compound to study its effects on cellular processes and its interactions with enzymes and receptors.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8-chlorotheophylline: A similar compound with a chlorophenyl group at the eighth position but lacking the amino group.

    8-aminotheophylline: A compound with an amino group at the eighth position but lacking the chlorophenyl group.

    8-chlorocaffeine: A compound with a chlorophenyl group at the eighth position and a methyl group at the second position.

Uniqueness

2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one is unique due to the presence of both the amino and chlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-8-(3-chlorophenyl)-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-6-3-1-2-5(4-6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHNHEHJMVYTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(N2)C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.